6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride
Description
Steric and Electronic Effects
- 3-Sulfonyl vs. 4-Sulfonyl Isomers : The 3-sulfonyl derivative exhibits greater steric hindrance due to proximity to the biphenyl bridge, reducing reactivity in nucleophilic substitutions compared to the 4-isomer.
- Fluorine Positioning : The 6-fluoro substituent in the 3-sulfonyl compound creates a meta-directing effect, contrasting with the ortho/para-directing nature of sulfonyl groups. This alters regioselectivity in further functionalization reactions.
Table 2: Physicochemical properties of select isomers
| Property | 6-Fluoro-3-sulfonyl | 2',6-Difluoro-2-sulfonyl | 3-Sulfonyl (no fluorine) |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 38–40 |
| Calculated LogP | 3.12 | 3.45 | 2.98 |
| Dipole Moment (Debye) | 4.8 | 5.2 | 4.3 |
Spectroscopic Trends
While experimental spectra for this compound are unavailable, its 4-sulfonyl analog shows:
- ¹H NMR : Aromatic protons at δ 7.6–8.1 ppm (multiplet).
- ¹³C NMR : Sulfonyl carbon at δ 140 ppm; fluorine-bearing carbon at δ 162 ppm (J₃-F ~20 Hz).
- IR : S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹.
The 3-sulfonyl isomer is expected to exhibit upfield shifts for protons near the –SO₂Cl group due to reduced electron withdrawal compared to the 4-position.
Properties
Molecular Formula |
C12H8ClFO2S |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-fluoro-3-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MEXPYBUYTLKPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group and the fluorine atom onto the biphenyl scaffold. One common method is the electrophilic aromatic substitution reaction, where the biphenyl compound is treated with sulfonyl chloride reagents in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of the biphenyl core.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and extended biphenyl compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Biological Applications
The compound has been utilized in biological research to explore enzyme inhibition and protein modification. Its sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, providing insights into the interactions between small molecules and biological macromolecules.
- Enzyme Inhibition : It has been studied as an inhibitor for various enzymes, including those involved in cancer signaling pathways. For instance, derivatives of this compound have shown potential as inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .
Medicinal Chemistry
6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride derivatives have been investigated for their therapeutic potential as anti-inflammatory agents and enzyme inhibitors.
- Anti-inflammatory Properties : Research indicates that compounds derived from this sulfonyl chloride can reduce inflammation by inhibiting pro-inflammatory cytokines. This has implications for treating conditions such as arthritis and other inflammatory diseases .
- Cancer Treatment : Clinical trials have explored the use of this compound in combination with existing chemotherapy agents to enhance treatment efficacy while minimizing side effects .
Material Science
The compound is also significant in materials science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
- OLEDs : Fluorinated biphenyls like this compound are used to improve the efficiency and stability of OLEDs due to their electron-rich nature and chemical stability .
- Liquid Crystals : The unique properties of this compound make it suitable for applications in liquid crystal displays (LCDs), where its structural characteristics can enhance performance .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound derivatives on cancer cell lines with high levels of Bcl-2/Bcl-xL. The results indicated that these compounds significantly inhibited cell growth compared to controls, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Anti-inflammatory Effects
In animal models, derivatives of this compound demonstrated reduced inflammation by inhibiting specific cytokines involved in inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Biological Research | Enzyme Inhibition | Effective against Bcl-2/Bcl-xL proteins |
| Medicinal Chemistry | Anti-inflammatory Agents | Reduces pro-inflammatory cytokines |
| Material Science | OLED Production | Enhances efficiency and stability |
| Liquid Crystal Displays | Improves performance due to structural characteristics |
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins, enzymes, or other biological targets. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key structural and molecular features of 6-fluoro-[1,1'-biphenyl]-3-sulfonyl chloride with similar compounds:
Electronic and Steric Effects
- Fluorine vs. Methyl Substituents : The electron-withdrawing fluorine atom in this compound increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitutions (e.g., with amines or alcohols). In contrast, the methyl group in 3'-methyl analogs introduces steric hindrance and electron-donating effects, slowing reaction kinetics .
- Positional Isomerism: The 6-fluoro derivative exhibits distinct electronic effects compared to the 4'-fluoro isomer.
Physicochemical Properties
- Lipophilicity : Fluorine substituents generally increase lipophilicity (logP), enhancing membrane permeability in drug candidates. The 6-fluoro derivative is expected to be more lipophilic than the parent compound but less so than methylated analogs due to fluorine’s smaller size and polarity .
- Thermal Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., 6-fluoro) may exhibit lower thermal stability compared to methylated analogs, requiring strict storage conditions (e.g., 2–8°C, inert atmosphere) .
Comparison with Pyridine-Based Analogs
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride () demonstrates the versatility of sulfonyl chlorides in heterocyclic systems. While structurally distinct from biphenyl derivatives, its trifluoromethyl group provides extreme electronic withdrawal, useful in agrochemicals. This contrasts with the biphenyl backbone of 6-fluoro derivatives, which offers greater conformational flexibility for pharmaceutical targeting .
Biological Activity
6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, especially in medicinal chemistry. This compound's unique structure, incorporating a fluorine atom and a sulfonyl chloride functional group, suggests significant reactivity and biological implications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClFNO2S
- Molecular Weight : 281.73 g/mol
The biological activity of this compound primarily arises from its electrophilic nature due to the sulfonyl chloride group. This allows it to react with various nucleophiles, leading to the formation of diverse derivatives with potential therapeutic effects. The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity:
The antifungal activity suggests that this compound could be a candidate for further development in antifungal therapies.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
These studies indicate that the compound exhibits cytotoxic effects against cancer cell lines, making it a promising candidate for further investigation in cancer therapeutics.
Case Studies
Several case studies have highlighted the significance of sulfonamide derivatives in drug development. For instance:
- Case Study on Anticancer Activity : A study involving a series of sulfonamide derivatives demonstrated that compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like cisplatin and doxorubicin .
- Case Study on Antibacterial Efficacy : A comparative study found that derivatives with a similar structure exhibited potent antibacterial effects against multi-drug resistant strains of Staphylococcus aureus, emphasizing the need for novel antibiotics in clinical settings .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-fluoro-[1,1'-biphenyl]-3-sulfonyl chloride?
The synthesis typically involves Friedel-Crafts sulfonation or Pd-catalyzed coupling reactions . For example:
- Friedel-Crafts sulfonation : Reacting biphenyl derivatives with sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions with Lewis acids like AlCl₃ (see analogous acylation in ).
- Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling of halogenated biphenyl precursors with fluorinated sulfonyl chloride moieties (e.g., describes fluorinated biphenyl synthesis via Pd(0) catalysis).
Purification often involves column chromatography or recrystallization, with characterization via ¹H/¹³C NMR and FT-IR to confirm sulfonyl chloride functionality.
Basic: How is the purity and structural integrity of this compound validated experimentally?
Key techniques include:
Advanced: What computational approaches are used to predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?
Density Functional Theory (DFT) is widely applied to:
- Optimize molecular geometry and calculate electrostatic potential maps to identify electrophilic sites (e.g., sulfur atom in sulfonyl group).
- Simulate reaction pathways (e.g., SN2 mechanisms) by computing activation energies for nucleophilic attack (amine, alcohol).
Experimental validation involves kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) to correlate theoretical and observed rates.
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Contradictions often arise from:
- Reaction Conditions : Moisture sensitivity of sulfonyl chlorides (e.g., highlights strict anhydrous requirements) .
- Catalyst Loading : Pd catalyst ratios in coupling reactions (e.g., uses 5 mol% Pd(PPh₃)₄ for optimal yield).
Troubleshooting Steps :
Replicate protocols with rigorous exclusion of moisture (e.g., Schlenk techniques).
Screen alternative solvents (DCM vs. CS₂) and catalysts (AlCl₃ vs. FeCl₃).
Use in situ monitoring (e.g., TLC or ReactIR) to identify intermediate decomposition.
Basic: What safety precautions are critical when handling this compound?
- Skin/eye protection : Use gloves and goggles due to corrosive properties (similar to Skin Corr. 1B in ) .
- Ventilation : Work in a fume hood to avoid inhalation of toxic fumes (e.g., SO₂ or HCl byproducts).
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis to sulfonic acids .
Advanced: How does the fluorine substituent influence the electronic properties of the biphenyl-sulfonyl chloride system?
- Electron-Withdrawing Effect : Fluorine at the 6-position enhances the sulfonyl group’s electrophilicity, accelerating nucleophilic substitutions.
- DFT Insights : Fluorine’s electronegativity reduces electron density at sulfur, confirmed via Mulliken charge analysis.
- Experimental Correlation : Increased reactivity observed in amidation reactions compared to non-fluorinated analogs.
Basic: What are typical applications of this compound in organic synthesis?
- Sulfonamide Formation : React with amines to produce sulfonamides for pharmaceutical intermediates (e.g., describes similar sulfonyl chloride reactivity) .
- Polymer Chemistry : Act as a crosslinking agent in sulfonated polymer synthesis (analogous to ’s biphenyl disulfonyl chloride) .
Advanced: How can researchers optimize regioselectivity in derivatization reactions of this compound?
- Directing Groups : Utilize steric/electronic effects (e.g., fluorine’s meta-directing influence) to control substitution patterns.
- Temperature Control : Lower temperatures (–5°C to 0°C) favor mono-substitution, while higher temperatures promote di-substitution (see for analogous acylation).
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC-MS : Detect hydrolyzed sulfonic acids or biphenyl byproducts (limit of detection <0.1% via reverse-phase C18 columns) .
- Chloride Quantification : Ion-selective electrodes or argentometric titration to measure unreacted Cl⁻ .
Advanced: What strategies mitigate decomposition during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
